molecular formula C9H7BrN2O B11751360 6-Bromo-5-methylquinazolin-4(3H)-one

6-Bromo-5-methylquinazolin-4(3H)-one

Cat. No.: B11751360
M. Wt: 239.07 g/mol
InChI Key: GELSPYAXWZQVJD-UHFFFAOYSA-N
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Description

6-Bromo-5-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and methyl groups in the structure can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-bromobenzonitrile with acetic anhydride, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylquinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of the bromine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylquinazolin-4(3H)-one: Similar structure with chlorine instead of bromine.

    5-Methylquinazolin-4(3H)-one: Lacks the bromine atom.

    6-Bromoquinazolin-4(3H)-one: Lacks the methyl group.

Uniqueness

6-Bromo-5-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

GELSPYAXWZQVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)Br

Origin of Product

United States

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